Carbamic chloride, methyl[3-(pentyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is a chemical compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a phenyl ring substituted with a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, methyl[3-(pentyloxy)phenyl]- typically involves the reaction of a substituted aniline with phosgene (COCl₂) in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the carbamoyl chloride. The general reaction conditions include:
Temperature: Typically carried out at low temperatures to control the reactivity of phosgene.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of carbamic chloride, methyl[3-(pentyloxy)phenyl]- may involve continuous flow processes to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of automated systems and closed reactors is common to minimize exposure and improve yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carbamic acid, which can further decompose to an amine and carbon dioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Major Products
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Amines: Formed by reduction or hydrolysis.
Scientific Research Applications
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Can be used to modify proteins or peptides by introducing carbamate groups, which can alter their biological activity.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers, resins, and other materials where carbamate functionality is desired.
Mechanism of Action
The mechanism of action of carbamic chloride, methyl[3-(pentyloxy)phenyl]- involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, or other biological molecules, altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Phenyl isocyanate: Shares the isocyanate intermediate in its synthesis but lacks the carbamoyl chloride functionality.
Methyl carbamate: A simpler carbamate compound without the phenyl and pentyloxy groups.
Uniqueness
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group on the phenyl ring, which can influence its reactivity and the types of products formed. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other carbamoyl chlorides.
Properties
CAS No. |
59732-06-8 |
---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-methyl-N-(3-pentoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-5-9-17-12-8-6-7-11(10-12)15(2)13(14)16/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
MXVCJLWURDISCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.